8-Azido-5'-aziridin-1-yl-5'-deoxyadenosine
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Overview
Description
8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine is a chemical compound that belongs to the class of azide-modified nucleosides. These compounds are important building blocks for RNA and DNA functionalization through click chemistry, particularly azide-alkyne cycloaddition . The aziridine functional group within this compound is a three-membered nitrogen-containing cyclic molecule known for its ring strain and proclivity towards ring-opening reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine compounds typically involves the transformation of alkenes into aziridines using electrophilic nitrogen sources. One method involves the use of an electrogenerated dication intermediate that undergoes aziridination with primary amines under basic conditions . Another approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for introducing azido groups into nucleosides .
Industrial Production Methods
Industrial production of azide-modified nucleosides, including 8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine, often relies on scalable synthetic routes that ensure high yields and purity. The one-pot synthesis method, which involves the conversion of alcohols to azides, is a tractable alternative to more complex reactions like the Mitsunobu reaction .
Chemical Reactions Analysis
Types of Reactions
8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as triphenylphosphine (PPh3) are commonly employed.
Substitution: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products
The major products formed from these reactions include various aziridine derivatives and azido-modified nucleosides, which are useful intermediates in further synthetic applications .
Scientific Research Applications
8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex nucleoside analogs.
Biology: Employed in the site-specific labeling and modification of nucleic acids in vitro and in cells.
Mechanism of Action
The mechanism of action of 8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine involves its incorporation into nucleic acids, where it can participate in click chemistry reactions. The azido group allows for the selective and site-specific introduction of modifications, while the aziridine ring can undergo ring-opening reactions to form reactive intermediates. These modifications can affect the function and stability of nucleic acids, making this compound a valuable tool in molecular biology .
Comparison with Similar Compounds
Similar Compounds
5’-Azido-5’-deoxyribonucleosides: These compounds share the azido group but lack the aziridine ring.
Aziridines: Compounds like N-alkyl aziridines are similar in structure but differ in their specific functional groups and reactivity
Uniqueness
8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine is unique due to the presence of both the azido group and the aziridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
671792-90-8 |
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Molecular Formula |
C12H15N9O3 |
Molecular Weight |
333.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N9O3/c13-9-6-10(16-4-15-9)21(12(17-6)18-19-14)11-8(23)7(22)5(24-11)3-20-1-2-20/h4-5,7-8,11,22-23H,1-3H2,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
MYBSLCBUSCMAOM-IOSLPCCCSA-N |
Isomeric SMILES |
C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O |
Canonical SMILES |
C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O |
Origin of Product |
United States |
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